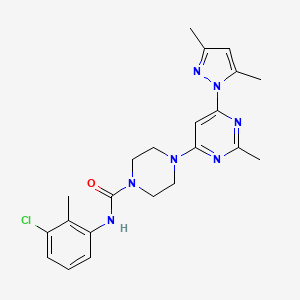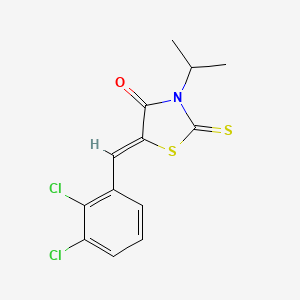
(Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one" is a derivative of 4-thioxothiazolidinone, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound is characterized by a thiazolidine core, a thioxo group at the second position, and a dichlorobenzylidene moiety at the fifth position. The presence of the isopropyl group at the third position may influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related 4-thioxothiazolidinone derivatives has been reported using Knoevenagel condensation reactions. For instance, (Z)-5-arylmethylene-4-thioxothiazolidines can be synthesized through a green chemistry approach using polyethylene glycol-400 (PEG-400) under catalyst-free conditions at room temperature . This method is environmentally friendly and economically advantageous compared to traditional synthesis methods. Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is confirmed through various analytical techniques, including elemental analysis and spectral data . The core thiazolidine ring provides a scaffold that can be modified at different positions to yield a variety of derivatives with distinct properties. The molecular structure is crucial as it can affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions. For example, they can react with nitrile oxides to form compounds such as Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines . The reactivity of these compounds is influenced by the substituents on the thiazolidine ring, which can lead to a diverse range of products. The interconversion routes of these reactions are also of interest and are discussed in the literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The green synthesis approach mentioned earlier also highlights the importance of developing methods that not only produce desired compounds efficiently but also have minimal environmental impact .
Relevant Case Studies
One of the case studies involves the evaluation of anticancer activity of thiazolidinone derivatives. A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and screened for anticancer activity against various cell lines. The study identified specific derivatives with high levels of antimitotic activity and low toxicity toward normal human blood lymphocytes, suggesting a potential therapeutic application in cancer treatment . This highlights the significance of the substituents in positions 5 and 3 of the thiazolidinone core for cytotoxicity levels and anticancer activity.
科学的研究の応用
Structural and Theoretical Analysis
The compound (Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one and its derivatives have been a subject of research due to their unique structural properties. For instance, a derivative, characterized by X-ray single crystal diffraction and various NMR techniques, was analyzed for its geometric parameters, showing non-planar structure and interesting intra- and intermolecular contacts, elucidated using Hirshfeld surfaces analysis method (Khelloul et al., 2016). Moreover, different structural configurations of thioxothiazolidin-4-one derivatives demonstrate diverse hydrogen bonding patterns, leading to the formation of dimers, chains of rings, and complex sheets in their crystalline structures, which might be pivotal for their biological activity and molecular interactions (Delgado et al., 2005).
Anticancer Properties
These derivatives also show promising anticancer properties. A study demonstrated that novel thioxothiazolidin-4-one derivatives exhibited significant inhibitory effects on tumor growth and angiogenesis in a mouse tumor model. These findings suggest the potential of these compounds as candidates for anticancer therapy (Chandrappa et al., 2010). Additionally, certain derivatives were synthesized and identified with a high level of antimitotic activity against various cancer cell lines, indicating their potential in anticancer treatment strategies (Buzun et al., 2021).
Synthesis and Characterization
The synthesis and characterization of these compounds are of particular interest. For instance, an efficient microwave-assisted synthesis of novel Rhodanine derivatives, related to thioxothiazolidin-4-one, was reported, indicating a method for rapid and efficient compound preparation, potentially beneficial for further pharmaceutical development (Kamila et al., 2011). Moreover, a green synthesis approach for these derivatives was explored, offering an environmentally benign and economically feasible method for producing these compounds (Metwally, 2014).
特性
IUPAC Name |
(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS2/c1-7(2)16-12(17)10(19-13(16)18)6-8-4-3-5-9(14)11(8)15/h3-7H,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCGCGMPPDKBX-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(C(=CC=C2)Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


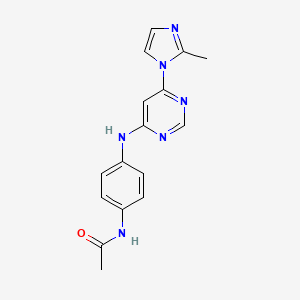
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)
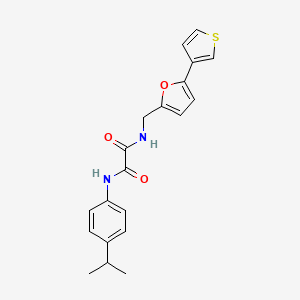
![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
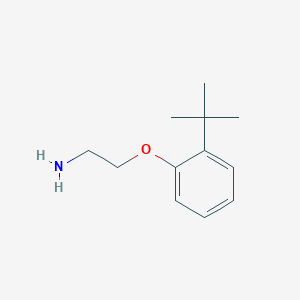
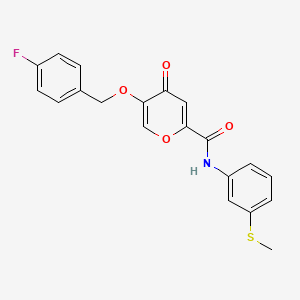
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)
